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4-(4-

methylphenoxy)benzenesulfonyl

Chloride

CAS No.: 192329-90-1

Cat. No.: B2599795

Get Quote

Introduction & Strategic Rationale
In the landscape of medicinal chemistry and rational drug design, sulfonyl chlorides are

indispensable electrophilic building blocks used to construct sulfonamides—a highly stable and

biologically privileged pharmacophore. Among these, 4-(4-methylphenoxy)benzenesulfonyl
chloride (CAS: 192329-90-1) stands out as a critical intermediate[1].

Characterized by a flexible diaryl ether linkage and a terminal lipophilic methyl group, this

specific compound is engineered to project deep into hydrophobic protein pockets. It has

become a cornerstone in the synthesis of targeted therapeutics, most notably in the

development of next-generation Matrix Metalloproteinase (MMP) inhibitors[2], as well as in the

optimization of P2X3 receptor antagonists like gefapixant[3].

This application note provides a comprehensive guide to the chemical profiling, mechanistic

rationale, and validated synthetic protocols for utilizing 4-(4-methylphenoxy)benzenesulfonyl
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chloride in drug discovery workflows.

Physicochemical & Structural Profile
Understanding the physical parameters of this building block is essential for optimizing reaction

conditions, particularly regarding its solubility and moisture sensitivity.

Table 1: Physicochemical Properties of 4-(4-Methylphenoxy)benzenesulfonyl chloride

Property Specification / Value
Strategic Implication in
Synthesis

IUPAC Name

4-(4-

methylphenoxy)benzenesulfon

yl chloride

Dictates naming of

downstream sulfonamide

derivatives.

Molecular Formula C₁₃H₁₁ClO₃S -

Molecular Weight 282.74 g/mol
Used for precise stoichiometric

calculations.

SMILES
CC1=CC=C(C=C1)OC2=CC=

C(C=C2)S(=O)(=O)Cl

Useful for in silico docking and

cheminformatics.

Reactivity Profile
Highly electrophilic, moisture-

sensitive

Requires anhydrous conditions

(e.g., dry CH₂Cl₂) to prevent

hydrolysis to the unreactive

sulfonic acid[3].

Structural Features
Diaryl ether hinge (~120°

angle)

Provides conformational

flexibility to navigate narrow

binding channels before

anchoring in deep pockets[4].

Mechanistic Role in Matrix Metalloproteinase (MMP)
Inhibition
The design of MMP inhibitors—particularly targeting gelatinases (MMP-2 and MMP-9)—has

historically struggled with off-target toxicity due to broad-spectrum metalloproteinase
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chelation[5]. The integration of the 4-(4-methylphenoxy)phenyl moiety revolutionized this

space.

The Causality of the Diaryl Ether Scaffold: Early generation inhibitors utilized rigid biphenyl

groups. However, crystallographic data revealed that the S1' pocket of gelatinases is deep and

highly hydrophobic. The introduction of an oxygen bridge (diaryl ether) provides the necessary

rotational freedom for the terminal p-tolyl ring to optimally align with the hydrophobic residues

of the S1' pocket, maximizing van der Waals interactions and π-π stacking[4],[5].

Table 2: Impact of the Diaryl Ether Scaffold on Gelatinase Inhibition (Data synthesized from

scaffold evaluation studies demonstrating the superiority of the diaryl ether moiety over rigid

biphenyls[4])

Scaffold Type
Structural
Characteristic

Relative MMP-2
Affinity

Selectivity Profile

Biphenyl Sulfonamide Rigid, linear
Baseline (e.g., IC₅₀

~144 μM)

Poor (steric clashes in

S1' pocket)

Diaryl Ether

Sulfonamide

Flexible hinge,

extended hydrophobic

tail

~20-fold improvement

(e.g., IC₅₀ ~9 μM)

High (optimal fit for

MMP-2/9 S1' pocket)

Synthetic Methodologies & Self-Validating Protocols
The following workflows detail the transformation of 4-(4-methylphenoxy)benzenesulfonyl
chloride into a bioactive hydroxamate-based MMP inhibitor.

Synthetic Workflow
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Synthetic workflow for generating diaryl ether sulfonyl hydroxamate MMP inhibitors.

Protocol A: Sulfonamidation of Amino Acid Esters
Objective: To couple the sulfonyl chloride with an amino acid core while preventing competitive

side reactions.

Reagents:

4-(4-methylphenoxy)benzenesulfonyl chloride (1.1 eq)

Target Amino Acid Methyl Ester Hydrochloride (1.0 eq)

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

Anhydrous Dichloromethane (CH₂Cl₂)
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Step-by-Step Procedure:

Preparation: Suspend the amino acid methyl ester hydrochloride in anhydrous CH₂Cl₂ (0.2

M) under an inert nitrogen atmosphere.

Base Addition: Add DIPEA dropwise at room temperature.

Expert Insight: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents

it from acting as a competing nucleophile against the highly reactive sulfonyl chloride,

thereby suppressing the formation of unwanted sulfene intermediates.

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 4-(4-
methylphenoxy)benzenesulfonyl chloride in portions.

Causality: Cooling controls the exothermic nature of the sulfonylation and minimizes trace

hydrolysis of the sulfonyl chloride[3].

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6

hours.

Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-

active sulfonyl chloride spot (higher Rf​) and the appearance of a new, highly UV-active spot

(lower Rf​) confirms conversion.

Workup: Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA),

saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Conversion to the Zinc-Binding Hydroxamic
Acid
Objective: To install the hydroxamate group, which acts as the critical bidentate chelator for the

catalytic zinc ion in the MMP active site[5].

Step-by-Step Procedure:

Saponification: Dissolve the intermediate ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O

(2.0 eq) and stir at room temperature until complete consumption of the ester is observed via
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LC-MS. Acidify to pH 2 with 1N HCl, extract with EtOAc, and concentrate to yield the free

carboxylic acid.

Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq)

and HOBt (1.5 eq). Stir for 30 minutes at room temperature.

Expert Insight: HOBt forms an active ester intermediate that prevents the racemization of

the chiral center on the amino acid backbone during coupling.

Hydroxylamine Coupling: In a separate vial, neutralize Hydroxylamine Hydrochloride

(NH₂OH·HCl, 3.0 eq) with N-Methylmorpholine (NMM, 3.0 eq) in DMF. Add this mixture to the

activated acid solution.

Self-Validation Check: Analyze the crude mixture via LC-MS. The successful formation of the

hydroxamic acid is indicated by a mass shift of +15 Da relative to the carboxylic acid

precursor (replacement of -OH with -NHOH).

Purification: Purify via reverse-phase preparative HPLC to isolate the final diaryl ether

sulfonyl hydroxamate.

Pharmacophore & Binding Dynamics
To understand why this specific chemical synthesis yields potent biological activity, one must

visualize the molecular interactions within the target protein. The resulting molecule acts as a

self-contained pharmacophore system.

Catalytic Zinc (Zn2+)
Active Site

Hydroxamate Group
(Zinc-Binding Group)

 Bidentate Chelation

Sulfonamide Linker
(H-Bonding)

4-(4-Methylphenoxy)phenyl
(Hydrophobic Tail)

S1' Deep Hydrophobic Pocket
(MMP-2 / MMP-9)

 Hydrophobic / π-π Interactions
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Pharmacophore binding model of diaryl ether sulfonamides in the MMP active site.

Interaction Breakdown:
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Zinc Chelation: The terminal hydroxamate oxygen atoms form a tight bidentate chelate with

the catalytic Zn²⁺ ion, neutralizing the enzyme's proteolytic capability[5].

Hydrogen Bonding: The oxygen atoms of the sulfonamide linker act as hydrogen bond

acceptors for the backbone amides (e.g., Leu83 in MMP-2) of the enzyme.

S1' Pocket Occupation: The 4-(4-methylphenoxy)phenyl group acts as the selectivity

determinant. Its sheer hydrophobicity and precise geometry allow it to plunge into the S1'

pocket, establishing robust van der Waals contacts that lock the inhibitor in place[2],[4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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